molecular formula C10H8F6MgO4 B3183037 magnesium (Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate CAS No. 53633-79-7

magnesium (Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate

Cat. No.: B3183037
CAS No.: 53633-79-7
M. Wt: 330.46 g/mol
InChI Key: IBEXPNWWHIIQCH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium (Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate is a chemical compound that features a magnesium ion coordinated to a trifluoromethyl-substituted enolate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium (Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate typically involves the reaction of magnesium with a suitable precursor, such as 5,5,5-trifluoro-4-oxopent-2-en-2-ol. The reaction is often carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran or diethyl ether. The reaction conditions generally require a controlled temperature, often maintained at low temperatures to ensure the stability of the intermediate and final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates is common. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Magnesium (Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield magnesium oxide, while reduction could produce magnesium alcoholates.

Scientific Research Applications

Magnesium (Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing into its use as a precursor for pharmaceuticals.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which magnesium (Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate exerts its effects involves the coordination of the magnesium ion with the enolate oxygen, stabilizing the compound and facilitating various chemical transformations. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, enabling a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium trifluoroacetate
  • Magnesium trifluoromethanesulfonate
  • Magnesium trifluoropropionate

Uniqueness

Magnesium (Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate is unique due to its specific enolate structure and the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in selective organic transformations and in the synthesis of complex molecules.

Properties

IUPAC Name

magnesium;1,1,1-trifluoro-4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5F3O2.Mg/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,10H,1H3;/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEXPNWWHIIQCH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6MgO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968404
Record name Magnesium bis(1,1,1-trifluoro-4-oxopent-2-en-2-olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.46 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53633-79-7
Record name Magnesium bis(1,1,1-trifluoro-4-oxopent-2-en-2-olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
magnesium (Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate
Reactant of Route 2
Reactant of Route 2
magnesium (Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate
Reactant of Route 3
Reactant of Route 3
magnesium (Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate
Reactant of Route 4
magnesium (Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.